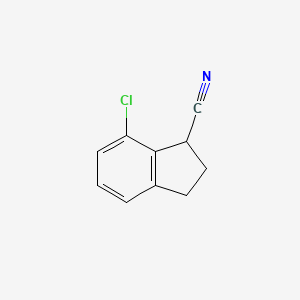
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group at the 7th position, a dihydroindene ring, and a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the reaction of 7-chloro-2,3-dihydro-1H-indene-1-one with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of 7-chloro-2,3-dihydro-1H-indene-1-one or 7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 7-chloro-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学研究应用
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonitrile groups can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
7-chloro-2,3-dihydro-1H-indene-1-one: Similar structure but lacks the carbonitrile group.
7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
2,3-dihydro-1H-indene-1-carbonitrile: Lacks the chloro group at the 7th position.
Uniqueness: 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
7-chloro-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHDHLVDOIMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
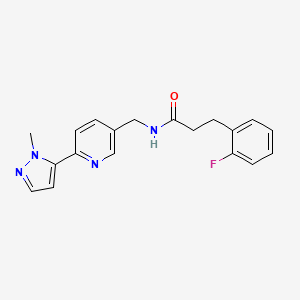

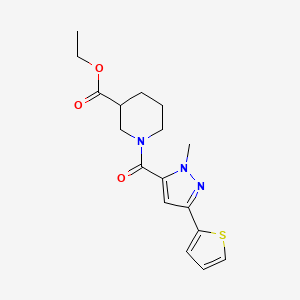
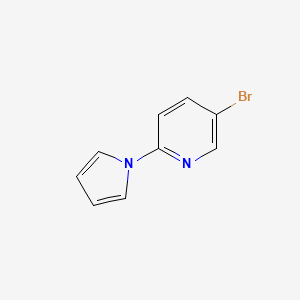
![N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2937766.png)
![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B2937775.png)
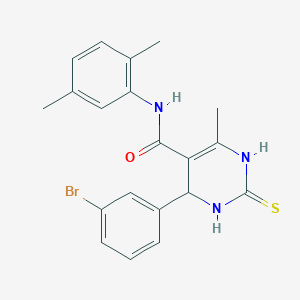
![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)
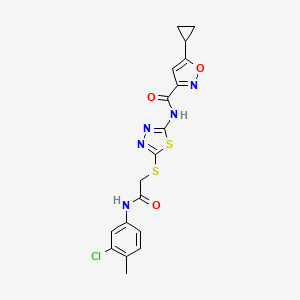
![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)
